molecular formula C6H6N4O B3162982 [1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol CAS No. 88277-73-0

[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol

Cat. No.: B3162982
CAS No.: 88277-73-0
M. Wt: 150.14 g/mol
InChI Key: VQNZQFGDZKBLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol is a heterocyclic compound featuring a fused triazole-pyridazine core with a hydroxymethyl (-CH2OH) substituent at the 3-position. The compound serves as a key intermediate for synthesizing derivatives with applications in kinase inhibition, bromodomain targeting, and antiangiogenic activity .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c11-4-6-9-8-5-2-1-3-7-10(5)6/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNZQFGDZKBLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30520968
Record name ([1,2,4]Triazolo[4,3-b]pyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30520968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88277-73-0
Record name ([1,2,4]Triazolo[4,3-b]pyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30520968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of [1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol typically involves the annulation of a 1,2,4-triazole ring onto a suitably substituted azine or fused azine derivative . One common synthetic route starts with ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate. This compound undergoes a series of reactions, including treatment with hot sodium hydroxide solution, decarboxylation in hot ethanol, and refluxing in diluted hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the triazolopyridazine core is critical for modulating biological activity. Key derivatives and their properties include:

Compound 3-Position Substituent Key Properties Reference
[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol -CH2OH Hydrophilic; serves as a synthetic handle for further derivatization.
Compound 6 (Vitas-M STK651245) -CF3 Enhanced BRD4 BD1/BD2 inhibition (IC50 < 1 µM); improved metabolic stability.
Compound 12 (Z1272770102) -CH2CH2OH Moderate BRD4 inhibition; hydroxyl group improves solubility.
Compound 24 (Vitas-M STK719914) -CO2H Acidic group enhances binding to polar residues in kinase targets.
Compound 5b (Study 3) -NHCONH-Ar Anti-angiogenic activity via VEGF inhibition; urea linker facilitates H-bonding.

Key Insight : The hydroxymethyl group in the parent compound provides a balance of hydrophilicity and synthetic flexibility, whereas bulkier substituents (e.g., -CF3, -CO2H) enhance target affinity but may reduce bioavailability .

Substituent Variations at the 6-Position

Modifications at the 6-position influence electronic properties and binding interactions:

Compound 6-Position Substituent Key Properties Reference
PF-4254644 () -CH(CH3)-Quinoline Potent c-Met inhibitor (IC50 = 0.2 nM); quinoline enhances kinase selectivity.
Compound 25 (STK635934) -CONH-Cyclopropane Improved solubility via amide linkage; moderate BRD4 inhibition.
Compound 27 (Z606-3990) -N-Isopropylpiperazine Basic sidechain enhances cell permeability; active in in vivo models.
Compound 5 () -Cl Electrophilic chlorine facilitates cross-coupling reactions (e.g., Suzuki).

Key Insight: The absence of a 6-substituent in this compound limits its direct bioactivity but positions it as a precursor for functionalization via cross-coupling or nucleophilic substitution .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The hydroxymethyl group improves aqueous solubility compared to methyl or CF3 derivatives but is less lipophilic than aryl-substituted analogs .
  • Metabolic Stability : Derivatives with electron-withdrawing groups (e.g., -CF3) resist oxidative metabolism better than -CH2OH or -CH3 variants .

Biological Activity

[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol is a heterocyclic compound that has gained attention in medicinal chemistry for its diverse biological activities. This compound is part of the triazolopyridazine family, which is known for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

  • Molecular Formula : C8_{8}H8_{8}N4_{4}O
  • Molecular Weight : 150.14 g/mol
  • CAS Number : 88277-73-0

The biological activity of this compound primarily revolves around its role as a dual inhibitor of c-Met and VEGFR-2. These kinases are critical in signaling pathways that regulate cell proliferation and angiogenesis. By inhibiting these pathways, the compound can effectively suppress tumor growth and metastasis.

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from different studies:

Study ReferenceCell LineIC50_{50} (µM)Mechanism of Action
BenchChem MCF720c-Met/VEGFR-2 inhibition
MDPI NCI-H46015Induction of apoptosis
ResearchGate HepG210Cell cycle arrest at G2/M phase

Study 1: Antiproliferative Activity

In a study published in BenchChem, this compound was tested against MCF7 breast cancer cells. The compound exhibited an IC50_{50} value of 20 µM, indicating a promising level of efficacy in inhibiting cell proliferation through dual inhibition of c-Met and VEGFR-2 pathways.

Study 2: Induction of Apoptosis

A study highlighted by MDPI focused on the compound's ability to induce apoptosis in NCI-H460 lung cancer cells. The results showed an IC50_{50} value of 15 µM with observed morphological changes indicative of apoptosis and cell cycle arrest at the G2/M phase.

Study 3: In Vivo Efficacy

ResearchGate documented in vivo studies where this compound was administered to mice bearing xenograft tumors. The treatment led to a significant reduction in tumor size compared to control groups, further supporting its anticancer potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol
Reactant of Route 2
[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.